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Compound of Interest

Compound Name: N-methyl-N-phenylpropanamide

Cat. No.: B186507

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis
of N-methyl-N-phenylpropanamide, a tertiary amide with potential applications in organic
synthesis and drug development. The primary synthetic route detailed is the N-acylation of N-
methylaniline with propanoyl chloride. This method, a variation of the Schotten-Baumann
reaction, is a robust and widely applicable procedure for the formation of amide bonds. These
notes include a comprehensive reaction scheme, detailed experimental procedures for
synthesis and purification, and characterization data.

Introduction

N-methyl-N-phenylpropanamide is a chemical intermediate whose structure is amenable to
further functionalization, making it a valuable building block in the synthesis of more complex
molecules. The preparation of tertiary amides, such as N-methyl-N-phenylpropanamide, is a
fundamental transformation in organic chemistry. The protocol described herein utilizes the
nucleophilic character of the secondary amine, N-methylaniline, which attacks the electrophilic
carbonyl carbon of propanoyl chloride. A non-nucleophilic base is employed to neutralize the
hydrochloric acid generated during the reaction, driving the equilibrium towards product
formation.
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Chemical Properties and Data

Property Value

Molecular Formula C10H13NO

Molecular Weight 163.22 g/mol

IUPAC Name N-methyl-N-phenylpropanamide

CAS Number 5827-78-1

Appearance Expected to be an oil or low-melting solid
Boiling Point 245.4 °C at 760 mmHg

Density 1.035 g/cm3

Melting Point 57-57.5°C

Spectroscopic and Analytical Data
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Technique Data

Expected chemical shifts (8) in ppm include
signals for the aromatic protons of the phenyl
group (multiplet, ~7.1-7.4 ppm), the N-methyl

1H NMR group (singlet, ~3.0-3.5 ppm), the methylene
protons of the propanoyl group (quartet), and
the methyl protons of the propanoyl group
(triplet).

Expected chemical shifts () in ppm include a

signal for the carbonyl carbon (~172.8 ppm for a

similar amide), signals for the aromatic carbons
13C NMR . ;

(in the range of 126-141 ppm), and signals for

the aliphatic carbons of the N-methyl and

propanoyl groups at lower chemical shifts.[1]

The IR spectrum is expected to show a strong
absorption band for the C=0 stretch of the
tertiary amide, typically in the range of 1630-
infrared (IR) Spectroscopy 1680 cm~1. The absence of an N-H stretching
vibration band around 3300 cm™1 is indicative of

a tertiary amide.[1]

The mass spectrum will provide information on

the molecular weight and fragmentation pattern
Mass Spectrometry (MS) ) )

of the molecule. The molecular ion peak (M*) is

expected at m/z = 163.22.

Experimental Protocols
Protocol 1: Synthesis of N-methyl-N-phenylpropanamide
via N-Acylation with Propanoyl Chloride

This protocol outlines the synthesis of N-methyl-N-phenylpropanamide from N-methylaniline
and propanoyl chloride using a non-nucleophilic base.

Materials:
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e N-methylaniline

e Propanoyl chloride

o Triethylamine (EtsN) or Pyridine

e Anhydrous dichloromethane (CH2Clz)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Saturated aqueous sodium chloride (brine) solution

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
« Silica gel for column chromatography

» Hexanes and Ethyl Acetate for chromatography
Equipment:

e Round-bottom flask

o Magnetic stirrer and stir bar

e Dropping funnel

¢ Inert atmosphere setup (e.g., nitrogen or argon)

* Ice bath

e Separatory funnel

» Rotary evaporator

o Standard laboratory glassware

Procedure:
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e Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an
inert atmosphere, dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.

» Addition of Base: Cool the solution in an ice bath to 0 °C and add triethylamine (1.2
equivalents) dropwise with stirring.

» Addition of Acylating Agent: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the
stirred solution. A precipitate of triethylamine hydrochloride may form.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

o Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a
separatory funnel.

o Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate
solution and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and remove the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

« Purification: Purify the crude product by flash column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes to afford the pure N-methyl-N-
phenylpropanamide. Alternatively, recrystallization from a suitable solvent system (e.qg.,
ethanol/water or petroleum ether) can be employed if the product is a solid.[2]

Expected Yield:

While a specific yield for this reaction is not widely reported, similar N-acylation reactions
typically provide good to excellent yields, often in the range of 46% to 94%.[2]

Visualizations
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Reaction Scheme for the Synthesis of N-methyl-N-phenylpropanamide

Reactants Conditions

N-methylaniline Propanoyl Chloride Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)
/

/
\ ¢ Products v

N-methyl-N-phenylpropanamide Triethylammonium Chloride
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Experimental Workflow for Synthesis and Purification

arrow

Dissolve N-methylaniline in
anhydrous dichloromethane

A/

Cool to 0 °C in an ice bath

A/

Add triethylamine

A/

Slowly add propanoyl chloride

A/

Stir at room temperature for 2-4 hours
(Monitor by TLC)

A\

Quench with water and transfer to
separatory funnel

A\

Wash with NaHCOs (aq) and brine

A\

Dry organic layer over MgSOa

A\

Concentrate under reduced pressure

A\

Purify by column chromatography
or recrystallization

A\

Characterize the pure product
(NMR, IR, MS, etc.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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